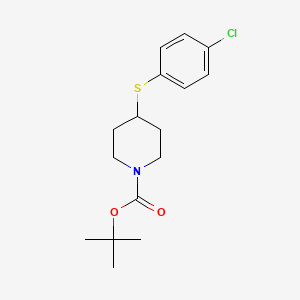![molecular formula C20H20F2N6OS B14126550 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170125-76-4](/img/structure/B14126550.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound may be studied for its biological activity, including its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.
作用機序
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide include other heterocyclic compounds with benzo[d]thiazole and pyrazole rings, such as:
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties. The presence of fluorine atoms, for example, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
1170125-76-4 |
|---|---|
分子式 |
C20H20F2N6OS |
分子量 |
430.5 g/mol |
IUPAC名 |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20F2N6OS/c1-11-7-13(3)28(24-11)6-5-27(19(29)16-8-12(2)26(4)25-16)20-23-18-15(22)9-14(21)10-17(18)30-20/h7-10H,5-6H2,1-4H3 |
InChIキー |
QDXQWOFKXAFPPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NN(C(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
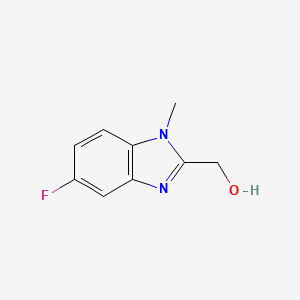

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
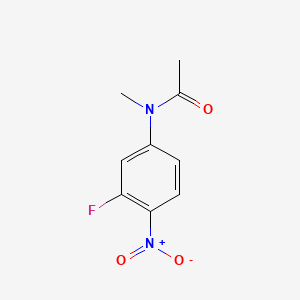
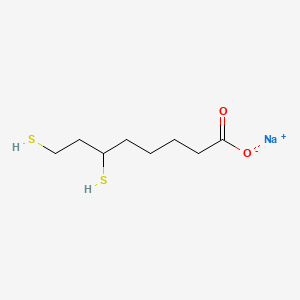
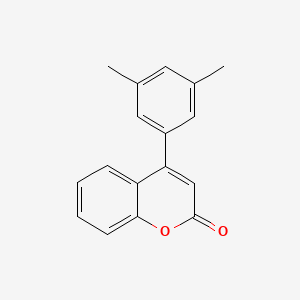
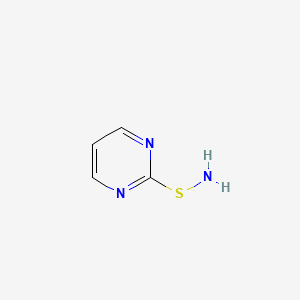
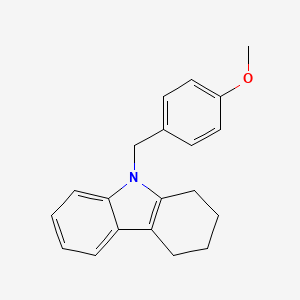
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
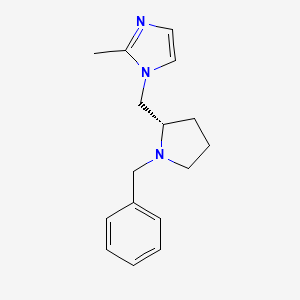
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
